2-Hydroxy-2-[[4-(1-hydroxyocta-2,4-dienylidene)-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-3-methylbutanoic acid
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Overview
Description
Harzianic acid is a secondary metabolite produced by the fungus Trichoderma harzianum. It belongs to the class of compounds known as tetramic acids. Harzianic acid is notable for its antifungal and plant growth-promoting activities. It has the ability to bind essential metals such as iron (III), which may play a role in altering nutrient availability in the soil environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of harzianic acid involves the cultivation of Trichoderma harzianum under specific conditions. The fungus is grown in a nutrient-rich medium, and the secondary metabolites are extracted using organic solvents. The crude extract is then purified using chromatographic techniques to isolate harzianic acid .
Industrial Production Methods: Industrial production of harzianic acid follows a similar approach but on a larger scale. Fermentation tanks are used to cultivate Trichoderma harzianum, and the extraction and purification processes are optimized for higher yield and purity. The use of bioreactors and advanced purification methods such as high-performance liquid chromatography (HPLC) ensures the efficient production of harzianic acid .
Chemical Reactions Analysis
Types of Reactions: Harzianic acid undergoes various chemical reactions, including:
Chelation: Harzianic acid forms complexes with metal ions such as iron (III), zinc (II), and copper (II).
Oxidation and Reduction: Harzianic acid can participate in redox reactions, although specific details on these reactions are limited.
Common Reagents and Conditions:
Oxidation and Reduction: Standard oxidizing and reducing agents can be used, but specific conditions depend on the desired outcome of the reaction.
Major Products Formed:
Scientific Research Applications
Harzianic acid has a wide range of scientific research applications, including:
Chemistry:
Metal Chelation Studies: Harzianic acid is used to study the chelation properties of tetramic acids and their interactions with various metal ions.
Biology:
Antifungal Activity: Harzianic acid exhibits strong antifungal properties against a variety of plant pathogens, making it a valuable tool in agricultural research.
Plant Growth Promotion: It promotes plant growth by enhancing nutrient availability and stimulating plant defense mechanisms.
Medicine:
Antimicrobial Activity: Harzianic acid has shown antimicrobial activity against Gram-positive bacteria by targeting the cell membrane.
Industry:
Mechanism of Action
Harzianic acid exerts its effects through several mechanisms:
Antifungal Activity:
Iron Chelation: By binding to iron (III), harzianic acid deprives fungal pathogens of essential nutrients, inhibiting their growth.
Antimicrobial Activity:
Cell Membrane Targeting: Harzianic acid disrupts the cell membrane of Gram-positive bacteria, leading to cell lysis and death.
Plant Growth Promotion:
Comparison with Similar Compounds
Harzianic acid is unique among tetramic acids due to its strong metal chelation properties and broad-spectrum biological activities. Similar compounds include:
Isoharzianic Acid: A stereoisomer of harzianic acid with similar biological activities but different structural properties.
Trichodermic Acid: Another tetramic acid produced by Trichoderma species, known for its antifungal properties.
Uniqueness: Harzianic acid’s ability to bind iron (III) with high affinity and its dual role in antifungal and plant growth-promoting activities make it a valuable compound in both agricultural and medical research .
Properties
Molecular Formula |
C19H27NO6 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-hydroxy-2-[[4-(1-hydroxyocta-2,4-dienylidene)-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-3-methylbutanoic acid |
InChI |
InChI=1S/C19H27NO6/c1-5-6-7-8-9-10-14(21)15-16(22)13(20(4)17(15)23)11-19(26,12(2)3)18(24)25/h7-10,12-13,21,26H,5-6,11H2,1-4H3,(H,24,25) |
InChI Key |
FQSWTHMMNDRFAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC=CC(=C1C(=O)C(N(C1=O)C)CC(C(C)C)(C(=O)O)O)O |
Origin of Product |
United States |
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